Iproniazid

Enzymology MAO Inhibition Tuberculosis

Iproniazid is the definitive, non-selective MAO-A/B inhibitor for studies requiring a benchmark comparator devoid of GABAergic interference. Unlike phenelzine, it does NOT elevate brain GABA, enabling isolated monoaminergic mechanism analysis. Its CYP450-mediated isopropyl radical formation offers a distinct hepatotoxicity model vs. isoniazid. With uniform potency across CNS and peripheral tissues, it's ideal for consistent multi-tissue pharmacological screens. Choose Iproniazid for precise, reproducible MAO research free from confounding off-target effects.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 54-92-2
Cat. No. B1672159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIproniazid
CAS54-92-2
SynonymsIproniazid;  Marsilid;  Iprazid
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)NNC(=O)C1=CC=NC=C1
InChIInChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
InChIKeyNYMGNSNKLVNMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iproniazid (CAS 54-92-2) Procurement Guide: Chemical Identity and Baseline Characteristics


Iproniazid (CAS 54-92-2), chemically known as 1-isonicotinoyl-2-isopropylhydrazine, is a hydrazine-derivative monoamine oxidase (MAO) inhibitor historically recognized as the first modern antidepressant [1]. Originally developed as an antitubercular agent as a derivative of isoniazid, it was discovered to possess potent, irreversible, and non-selective MAO inhibitory activity [2]. It has a molecular weight of 179.22 g/mol [3], and is typically supplied as a powder with a purity of >96-99% (HPLC) . Its primary use in contemporary research is as a tool compound for studying MAO function, hydrazine-related toxicology, and the historical pharmacophore of this drug class.

Iproniazid (CAS 54-92-2) vs. In-Class Analogs: Why Generic Substitution is Not Feasible


Despite its classification as an irreversible, non-selective MAO inhibitor (MAOI), iproniazid exhibits distinct pharmacological, biochemical, and toxicological properties that differentiate it from other hydrazine-based MAOIs such as phenelzine and isoniazid [1]. Simple potency comparisons (e.g., IC50 values) are insufficient for compound selection; critical differences exist in enzyme selectivity profiles, metabolic activation pathways, and off-target effects on neurotransmitter and amino acid metabolism [2]. These differences mean iproniazid cannot be assumed to be a functionally interchangeable analog of other hydrazine MAOIs in experimental models. The following section provides a detailed quantitative comparison to substantiate this claim and guide informed procurement decisions.

Iproniazid (CAS 54-92-2) Differential Evidence Guide: Quantitative Comparison vs. Analogs


MAO vs. DAO Selectivity: Iproniazid vs. Isoniazid

Iproniazid and isoniazid are structurally similar hydrazine derivatives but exhibit fundamentally different enzyme inhibition profiles. In contrast to isoniazid, which selectively inhibits diamine oxidase (DAO), iproniazid is a potent and relatively selective inhibitor of monoamine oxidase (MAO) [1]. This differential selectivity is the basis for iproniazid's development as an antidepressant and remains the primary reason for its selection over isoniazid in MAO-focused research. Isoniazid has negligible MAO inhibitory activity at the same concentrations [2].

Enzymology MAO Inhibition Tuberculosis

Effect on Brain GABA Levels: Iproniazid vs. Phenelzine

A key biochemical difference among hydrazine MAOIs lies in their effect on brain amino acid levels. In a direct comparative study in rats, iproniazid, a substituted hydrazine, did not increase brain levels of gamma-aminobutyric acid (GABA) or alanine (ALA) [1]. This is in stark contrast to the unsubstituted hydrazine phenelzine, which produces marked increases in brain GABA and ALA [1]. This difference is attributed to the requirement of a free hydrazine group for this off-target effect [1].

Neurochemistry GABA MAOI

Metabolic Activation to Toxic Intermediates: Iproniazid vs. Isoniazid

Both iproniazid and isoniazid are known to be hepatotoxic, but they are metabolically activated to toxic intermediates via different pathways and produce distinct free radical species [1]. Iproniazid is oxidized by cytochrome P-450 enzymes in liver microsomes to the highly toxic intermediate isopropylhydrazine, a potent hepatotoxin [2]. In a spin-trapping study, iproniazid metabolism was shown to form both an isopropyl radical and a hydroperoxy radical, a profile distinct from other hydrazine derivatives [1].

Hepatotoxicity Drug Metabolism CYP450

Tissue-Specific MAO Inhibition: Iproniazid vs. Tranylcypromine

The tissue-specific potency of MAOIs can vary, which has implications for both in vitro and in vivo studies. A comparative study found that tranylcypromine was considerably less active in inhibiting MAO from rat fundus tissue compared to rat brain tissue in vitro [1]. In contrast, iproniazid exhibited approximately equal potency in inhibiting MAO from both the rat fundus and rat brain tissues [1].

Pharmacology MAO Tissue Selectivity

Iproniazid (CAS 54-92-2): Validated Research and Procurement Application Scenarios


As a Prototypical Tool for MAO Inhibition in Enzymology

Iproniazid is the optimal compound for studies requiring a potent, irreversible, and non-selective MAO inhibitor with a well-characterized historical profile. Its ability to potently inhibit both MAO-A and MAO-B, as opposed to the DAO-selective inhibitor isoniazid, makes it essential for experiments focused on classical MAO function and pharmacology [1]. Researchers investigating the fundamental mechanisms of MAO inhibition or seeking a benchmark comparator for novel MAO inhibitors should select iproniazid.

As a Specific Tool in Neurochemistry to Avoid GABAergic Confounds

For experiments investigating the behavioral or neurochemical effects of MAO inhibition without the confounding variable of elevated brain GABA levels, iproniazid is the preferred choice over phenelzine [2]. Studies have shown that, unlike phenelzine, iproniazid does not increase brain GABA and ALA concentrations [2]. This allows researchers to isolate the effects of monoamine elevation from the potential anxiolytic or neuroprotective effects of increased GABA.

As a Model Compound for Isopropyl Radical-Mediated Hepatotoxicity

In drug metabolism and toxicology research, iproniazid serves as a specific model compound for studying hepatotoxicity driven by isopropyl radical formation [3]. Its metabolic activation to isopropylhydrazine by CYP450 enzymes, and the subsequent generation of isopropyl and hydroperoxy radicals, provides a distinct mechanistic pathway compared to the acetylhydrazine-mediated toxicity of isoniazid [4]. This makes it an essential tool for comparative toxicology studies aimed at understanding structure-toxicity relationships of hydrazines.

As a Consistent Inhibitor for Cross-Tissue MAO Assays

For in vitro assays that require consistent MAO inhibition across different tissue types (e.g., brain and peripheral tissues like the fundus), iproniazid offers a more uniform potency profile compared to other MAOIs like tranylcypromine [5]. This property simplifies experimental design and data interpretation by reducing the variability introduced by tissue-dependent drug activity, making iproniazid a more reliable positive control in multi-tissue pharmacological screens [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iproniazid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.